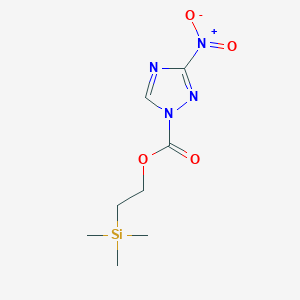

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate

Descripción general

Descripción

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C8H14N4O4Si and a molecular weight of 258.31 g/mol . It is known for its stability and utility in various chemical reactions, particularly as a protecting group for amines . The compound appears as a white to light yellow powder or crystal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of (2-(Chlorocarbonyl)oxy)ethyltrimethylsilane with 3-Nitro-1,2,4-triazole . The reaction proceeds under neutral conditions, and the product is obtained in high purity without the need for tedious purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the stability and non-hygroscopic nature of the compound suggest that it can be produced and stored without significant decomposition . The process likely involves standard organic synthesis techniques and careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols.

Protection Reactions: It is used to protect amines in various synthetic procedures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions for deprotection and various nucleophiles for substitution reactions . The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include protected amines and other derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:

Chemistry: It is widely used as a protecting group for amines, facilitating the synthesis of complex molecules.

Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules.

Medicine: It can be used in the synthesis of pharmaceutical intermediates.

Industry: The compound is employed in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate involves its ability to engage in nucleophilic substitution reactions . The trimethylsilyl group provides steric protection, while the nitro-triazole moiety participates in the reaction, leading to the formation of stable products . The compound’s stability under various conditions makes it a valuable reagent in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trimethylsilyl)ethyl chloroformate: Less stable and more prone to decomposition.

3-Nitro-1,2,4-triazole: Used as a starting material for the synthesis of the compound.

Uniqueness

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is unique due to its high stability, non-hygroscopic nature, and ease of handling . These properties make it superior to other similar compounds, particularly in applications requiring long-term storage and high purity .

Actividad Biológica

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate (CAS No. 1001067-09-9) is a triazole derivative that has garnered attention for its diverse biological activities. The compound's structure includes a triazole ring, which is known for its stability and ability to engage in various biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₈H₁₄N₄O₄Si

- Molecular Weight : 258.31 g/mol

- Physical State : Solid (light yellow crystalline)

- Solubility : Soluble in organic solvents such as dichloromethane, THF, and acetonitrile .

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. The presence of the triazole moiety in this compound enhances its efficacy against various pathogens. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities due to their ability to inhibit enzyme systems unique to microorganisms .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, the compound's structural features allow it to interact effectively with cancer cell targets. In vitro studies have shown that compounds containing a triazole ring can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| L1210 (murine leukemia) | 9.6 ± 0.7 |

| CEM (human T-lymphocyte) | Data not specified |

| HeLa (cervical carcinoma) | Data not specified |

| HMEC-1 (microvascular endothelial) | Data not specified |

| BAEC (bovine aortic endothelial) | Data not specified |

The IC₅₀ value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to other triazole derivatives .

The biological activity of triazoles often involves interaction with enzymes and receptors through non-covalent bonds. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the carbon atoms contribute to overall molecular stability. This feature is crucial for binding to biological targets such as kinases and other proteins involved in cancer progression .

Study on Anticancer Efficacy

A study focused on the effects of various triazole compounds on cancer cell lines demonstrated that modifications in the triazole structure could significantly enhance their anticancer properties. For example, replacing traditional amide bonds with triazole rings resulted in lower IC₅₀ values across several tested lines, indicating improved potency against tumorigenesis .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of several triazole derivatives against common pathogens. Results indicated that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted potential applications in treating infections resistant to conventional antibiotics .

Propiedades

IUPAC Name |

2-trimethylsilylethyl 3-nitro-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJYIDOVYPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635845 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001067-09-9 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate in organic chemistry?

A1: this compound, often abbreviated as Teoc-NT, serves as a reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. [] This protecting group finds utility in temporarily masking the reactivity of amines and alcohols during organic synthesis. []

Q2: What are the structural characteristics of this compound?

A2: The provided research outlines the following structural information for this compound:

- Molecular Formula: C8H14N4O4Si []

- Molecular Weight: 258.31 g/mol []

- Melting Point: Decomposes at 85–86 °C []

- Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the research paper. [] Additionally, crystallographic data can be accessed under supplementary number CCDC 675623. []

Q3: Are there any specific handling and storage recommendations for this compound?

A3: Yes, the research highlights important precautions. This compound can release CO2 gas during prolonged storage. [] Therefore, caution is advised when opening the container. To minimize decomposition, storage under an inert gas atmosphere and refrigeration are recommended. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.